molecular formula C13H26O3 B1212212 4-Oxatetradecanoic acid CAS No. 7420-16-8

4-Oxatetradecanoic acid

Cat. No. B1212212
CAS RN: 7420-16-8
M. Wt: 230.34 g/mol
InChI Key: ZYLHDTBQHXSLEZ-UHFFFAOYSA-N
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Description

4-Oxatetradecanoic acid is a chemical compound with the molecular formula C13H26O3 . It is an analog of myristate, a 14-carbon saturated fatty acid . The compound has a molecular weight of 230.34 g/mol .


Synthesis Analysis

The synthesis of 4-Oxatetradecanoic acid has been reported in the literature. The compound can be synthesized in six steps starting with either 1,2-O-isopropylidene-rac-glycerol or 1,2-O-isopropylidene-(S)-glycerol .


Molecular Structure Analysis

The molecular structure of 4-Oxatetradecanoic acid consists of a long carbon chain with an oxygen atom incorporated in place of a methylene group . This results in reduced hydrophobicity compared to its analog, myristate . The InChI representation of the molecule is InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

4-Oxatetradecanoic acid has a density of 0.9±0.1 g/cm³. It has a boiling point of 335.2±25.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 63.6±6.0 kJ/mol. The flash point of the compound is 115.4±16.7 °C. The index of refraction is 1.450. The molar refractivity is 65.6±0.3 cm³ .

Scientific Research Applications

Antifungal Properties

4-Oxatetradecanoic acid: has been identified as having potent antifungal properties. It is particularly effective against Cryptococcus neoformans , a major cause of systemic fungal infections, especially in immunocompromised individuals . The compound’s fungicidal activity results in a significant reduction in viable cell numbers, suggesting its potential as a therapeutic agent in treating fungal infections.

HIV Replication Inhibition

Research indicates that 4-Oxatetradecanoic acid can inhibit the replication of the Human Immunodeficiency Virus (HIV). It targets the N-myristoylation process of the Pr55gag polyprotein precursor, which is essential for the assembly of the virus. This makes it a promising candidate for HIV treatment strategies .

Protein Synthesis Interference

The compound interferes with the synthesis of N-myristoylproteins in yeast organisms. These proteins play a crucial role in various cellular processes, and the ability to affect their synthesis positions 4-Oxatetradecanoic acid as a valuable tool for studying protein functions and interactions .

Lipid Metabolism Studies

4-Oxatetradecanoic acid: is incorporated into cellular lipids, such as phospholipids and neutral lipids, during the growth of yeast. This property is useful for metabolic labeling studies and can help in understanding lipid metabolism and its role in cell biology .

Synthetic Chemistry

The compound serves as a synthetic intermediate in the production of other chemical entities. Its selective monosilylation is a key step in the synthesis of novel fatty acids with specific properties, expanding the toolkit available for synthetic chemists .

Antiviral Research

Beyond its effects on HIV, 4-Oxatetradecanoic acid ’s mechanism of action may be applicable to other viruses that rely on similar protein processing pathways. This broadens its potential application in antiviral research and drug development .

Biochemical Assays

Due to its specific interactions with proteins and lipids, 4-Oxatetradecanoic acid can be used in biochemical assays to probe the function of these molecules within the cell. It can act as a marker or inhibitor in these assays, providing insights into cellular mechanisms .

Therapeutic Agent Development

The compound’s biological activities make it a starting point for the development of new therapeutic agents. Its structure can be modified to enhance its properties or reduce toxicity, aiding in the creation of more effective drugs .

Safety And Hazards

For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 4-Oxatetradecanoic acid .

properties

IUPAC Name

3-decoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLHDTBQHXSLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225195
Record name 4-Oxatetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxatetradecanoic acid

CAS RN

7420-16-8
Record name 4-Oxatetradecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxatetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxatetradecanoic acid
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any other potential antiviral activities associated with 4-oxatetradecanoic acid?

A1: Interestingly, 4-oxatetradecanoic acid has also been found to inhibit the replication of Human Immunodeficiency Virus I (HIV-1) []. This finding suggests broader antiviral potential for this compound, although further research is needed to elucidate the specific mechanisms underlying this activity and to explore its effectiveness against other viruses.

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